1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

Catalog No.
S3328616
CAS No.
16907-09-8
M.F
C10H11N3O
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

For TYK2/JAK inhibitor programs, N1-aryl identity is critical; the wrong substituent can abolish cellular potency. 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 16907-09-8) is the specific precursor for potent pyrazolo[1,5-a]pyrimidine cores. • Proven 4-MeO-phenyl group ensures optimal binding affinity and selectivity. • Enables direct synthesis of high-potency leads for autoimmune targets. • Reliable building block to benchmark SAR and accelerate hit-to-lead.

CAS Number

16907-09-8

Product Name

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

IUPAC Name

2-(4-methoxyphenyl)pyrazol-3-amine

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-10(11)6-7-12-13/h2-7H,11H2,1H3

InChI Key

ZJKQCWSQSIFTTQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)N

Synonyms

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 1-(4-Methoxyphenyl)-5-pyrazolamine, 5-Amino-1-(4-methoxyphenyl)pyrazole, 1-(4-Methoxyphenyl)-1H-pyrazol-5-ylamine, 1-(4-Methoxyphenyl)pyrazol-5-amine

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 16907-09-8) is a substituted aminopyrazole, a heterocyclic scaffold frequently employed in medicinal chemistry and drug discovery. The structure's key features—the 5-amino group for further derivatization and the N1-substituted 4-methoxyphenyl group—make it a critical building block for synthesizing a range of biologically active compounds, particularly ATP-competitive kinase inhibitors. The 4-methoxy substituent is not merely a placeholder; its specific electronic and steric properties are often integral to achieving desired target engagement and selectivity in the final molecule.

In kinase inhibitor development, the N1-substituent on the pyrazole core is a critical determinant of biological activity and is not functionally interchangeable with simple analogs. Replacing the 4-methoxyphenyl group of 16907-09-8 with an unsubstituted phenyl or a different positional isomer (e.g., 3-methoxyphenyl) can significantly alter the downstream compound's binding affinity, selectivity profile, and cellular potency. The methoxy group's position influences hydrogen bonding potential and the overall conformation of the final inhibitor within the kinase ATP-binding pocket. Therefore, selecting a precursor with a different N1-substituent is a high-risk modification that can compromise or eliminate the desired biological outcome, making 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine a specific choice for established synthetic routes.

Enables 4-Fold Higher Cellular Potency in TYK2 Inhibitors vs. Pyridyl-Based Precursor

In the development of pyrazolo[1,5-a]pyrimidine-based TYK2 inhibitors, the choice of the N1-substituent on the pyrazol-5-amine precursor directly dictates the cellular efficacy of the final compound. A potent inhibitor derived from 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine (Example I-140) demonstrated a cellular EC50 of 0.040 µM. In a direct comparison within the same study, an analogous inhibitor synthesized from a pyridyl-substituted pyrazol-5-amine precursor (Example I-141) was four times less potent, with a cellular EC50 of 0.160 µM.

Evidence DimensionCellular Potency (p-STAT3 IFNα EC50)
Target Compound Data0.040 µM (for final compound derived from 16907-09-8)
Comparator Or BaselineAnalog from N1-(pyridin-2-yl)methyl pyrazol-5-amine precursor: 0.160 µM
Quantified Difference4-fold higher cellular potency
ConditionsCell-based assay measuring STAT3 phosphorylation in response to IFNα.

This evidence demonstrates that procuring this specific precursor is critical for maximizing the cellular activity of the final TYK2 inhibitor, a key factor for therapeutic potential.

Achieves Superior Biochemical Potency (3 nM) in TYK2 Inhibition

The biochemical potency of the final inhibitor is highly sensitive to the pyrazole precursor's N1-substituent. The pyrazolo[1,5-a]pyrimidine synthesized using 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine exhibited a TYK2 inhibitory IC50 of 0.003 µM (3 nM). The comparator compound, derived from the N1-pyridyl precursor, was over 3.6 times less active, with an IC50 of 0.011 µM (11 nM). This highlights the specific contribution of the 4-methoxyphenyl group to high-affinity binding at the enzyme's active site.

Evidence DimensionBiochemical Potency (TYK2 IC50)
Target Compound Data0.003 µM (for final compound derived from 16907-09-8)
Comparator Or BaselineAnalog from N1-(pyridin-2-yl)methyl pyrazol-5-amine precursor: 0.011 µM
Quantified Difference3.67-fold higher biochemical potency
ConditionsIn vitro biochemical assay measuring TYK2 kinase activity.

For researchers aiming to develop highly potent kinase inhibitors, this data confirms that the 4-methoxyphenyl substituent is a superior choice over other common heterocyclic groups for achieving low-nanomolar target inhibition.

Demonstrated Utility as a Key Intermediate in Multi-Step Syntheses of JAK Inhibitors

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine serves as a reliable and documented starting material for constructing complex heterocyclic systems used as Janus kinase (JAK) inhibitors. For example, it is the specified precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives designed to treat autoimmune diseases and other disorders. Its use in these multi-step patented synthesis routes, which involve condensation with pyrimidine intermediates, validates its process compatibility and suitability for producing advanced inhibitor scaffolds.

Evidence DimensionPrecursor Suitability
Target Compound DataUsed as a key starting material in a documented multi-step synthesis of pyrazolo[1,5-a]pyrimidine JAK inhibitors.
Comparator Or BaselineUndocumented or novel precursors lacking established synthetic routes.
Quantified DifferenceNot applicable (qualitative validation).
ConditionsSynthesis of pyrazolo[1,5-a]pyrimidine core via condensation reaction.

Procuring this compound reduces synthesis risk by providing a known-good starting point for established routes to high-value final products, avoiding the process development and troubleshooting required for unvalidated precursors.

Synthesis of Selective TYK2 Inhibitors for Autoimmune Disease Research

This compound is the precursor of choice for synthesizing pyrazolo[1,5-a]pyrimidine-based inhibitors where high cellular potency against TYK2 is a primary objective. The evidence shows that the 4-methoxyphenyl group is critical for achieving superior cellular and biochemical activity compared to other substituted analogs, making it ideal for developing lead compounds for inflammatory and autoimmune conditions.

Development of Novel Janus Kinase (JAK) Inhibitor Scaffolds

As a validated intermediate in established synthetic routes, this precursor is well-suited for programs aiming to build novel JAK inhibitors. Its proven compatibility in the formation of the pyrazolo[1,5-a]pyrimidine core allows researchers to focus on other regions of the molecule for optimization, confident in the reliability of this foundational building block.

Structure-Activity Relationship (SAR) Studies Targeting the N1-Position

Given its demonstrated role in conferring high potency, this compound serves as an essential benchmark in SAR campaigns. It can be used as the 'gold standard' precursor against which new analogs with modified N1-aryl groups are compared to precisely quantify the impact of substituent changes on kinase affinity and cellular performance.

XLogP3

1.5

Explore Compound Types